Glutathione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Defense System

One of the most well-established functions of glutathione is its role as an antioxidant. It helps protect cells from damage caused by free radicals, which are unstable molecules that can damage DNA and other cellular components. Glutathione neutralizes free radicals by donating an electron, rendering them harmless [1]. This function is crucial for maintaining overall cellular health and preventing the development of chronic diseases associated with oxidative stress [2].

Detoxification

Glutathione plays a vital role in detoxification by aiding in the elimination of toxins from the body. It binds to various toxins, including heavy metals, pesticides, and pollutants, facilitating their excretion through bile or urine [1]. This process helps protect the body from the harmful effects of these toxins.

Immune Function

Potential Therapeutic Applications

Due to its diverse cellular functions, glutathione is being explored for its potential therapeutic applications in various diseases. These include:

Neurodegenerative Diseases

Studies suggest that low glutathione levels may be associated with the development of neurodegenerative diseases like Parkinson's and Alzheimer's disease [1]. Research is ongoing to investigate whether glutathione supplementation could be beneficial in managing these conditions.

Liver Disease

Glutathione plays a crucial role in liver detoxification. Studies are exploring its potential use in treating non-alcoholic fatty liver disease and other liver conditions [2].

Cancer

The role of glutathione in cancer is complex. While it may help protect cells from damage, it may also help cancer cells resist chemotherapy [3]. Research is ongoing to determine the potential therapeutic applications of glutathione in cancer treatment.

[2] The Role of Glutathione in Protecting against the Severe Inflammatory Response Triggered by COVID-19 - MDPI Multidisciplinary Digital Publishing Institute:

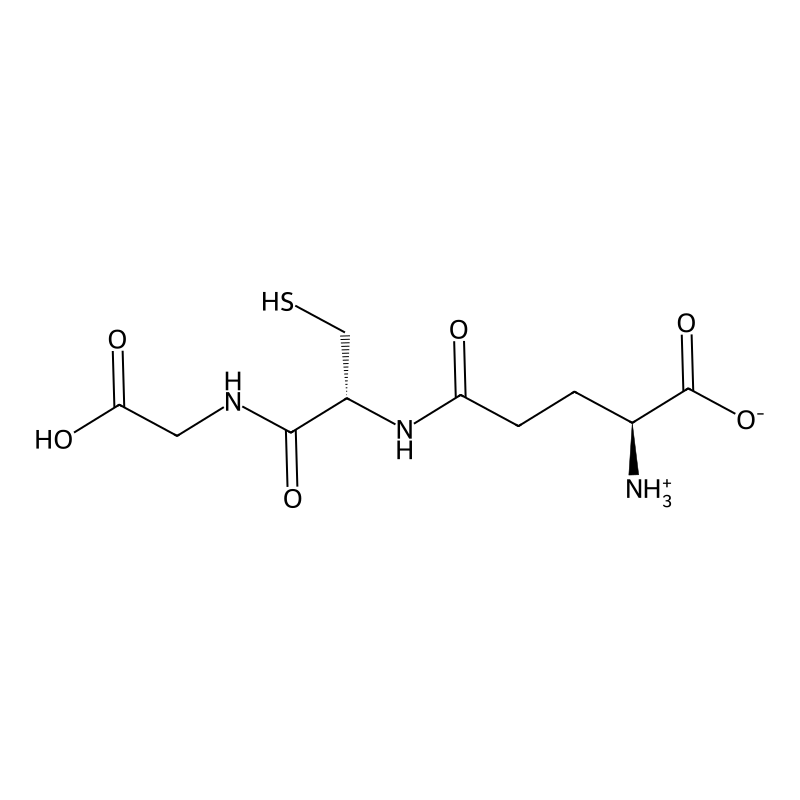

Glutathione is a tripeptide composed of three amino acids: glutamate, cysteine, and glycine, with the chemical formula C10H17N3O6S. It plays a crucial role as an antioxidant in various biological systems, protecting cells from oxidative stress by neutralizing reactive oxygen species, free radicals, and heavy metals. Glutathione exists in two forms: the reduced form (glutathione) and the oxidized form (glutathione disulfide), which can interconvert depending on the cellular environment and oxidative conditions .

- Reduction of Peroxides: Glutathione peroxidase catalyzes the reduction of hydrogen peroxide and lipid peroxides using glutathione, converting it to glutathione disulfide in the process .

- Conjugation Reactions: Glutathione conjugates with electrophilic compounds via glutathione-S-transferases, facilitating detoxification and excretion of harmful substances .

- Thiol-Disulfide Exchange: Glutathione can form mixed disulfides with proteins, a process known as S-glutathionylation, which plays a role in cellular signaling and protection against oxidative damage .

Glutathione is vital for maintaining redox homeostasis within cells. Its primary biological activities include:

- Antioxidant Defense: By scavenging free radicals and reactive oxygen species, glutathione protects cellular components from oxidative damage .

- Detoxification: It aids in the metabolism of xenobiotics and drugs, enhancing their solubility for excretion .

- Regulation of Cellular Processes: Glutathione is involved in cell signaling pathways and the regulation of apoptosis and cell proliferation .

The biosynthesis of glutathione occurs in two ATP-dependent steps:

- Formation of Gamma-Glutamylcysteine: The enzyme glutamate-cysteine ligase catalyzes the reaction between L-glutamate and L-cysteine to form gamma-glutamylcysteine. This step is considered the rate-limiting step in glutathione synthesis .

- Addition of Glycine: The enzyme glutathione synthetase adds glycine to gamma-glutamylcysteine to produce glutathione. Both steps require ATP hydrolysis for energy .

Glutathione has several applications across various fields:

- Medical: It is used in treatments for conditions related to oxidative stress, such as neurodegenerative diseases and certain cancers .

- Cosmetic: Glutathione is included in skincare products for its skin-whitening properties and ability to reduce oxidative damage .

- Nutritional Supplements: It is available as a dietary supplement aimed at enhancing antioxidant defenses and supporting immune function .

Research has shown that glutathione interacts with various biomolecules, influencing their activity:

- Protein Interactions: Glutathione can modify protein function through S-glutathionylation, affecting signaling pathways and enzymatic activities .

- Metal Chelation: It binds to metals such as mercury and lead, facilitating their detoxification and removal from the body .

- Influence on Enzyme Activity: Glutathione-dependent enzymes play critical roles in metabolic pathways by accelerating reactions involving substrates like peroxides and xenobiotics .

Several compounds share similarities with glutathione, but each has unique characteristics:

| Compound | Structure | Key Features |

|---|---|---|

| Cysteine | Amino acid | Precursor to glutathione; involved in protein synthesis. |

| N-acetylcysteine | Modified cysteine derivative | Used as a mucolytic agent; acts as an antioxidant. |

| Alpha-lipoic acid | Dithiol compound | Functions as an antioxidant; can regenerate other antioxidants including glutathione. |

| Coenzyme Q10 | Ubiquinone | Antioxidant properties; involved in mitochondrial energy production. |

Glutathione's uniqueness lies in its dual role as both an antioxidant and a substrate for various enzymatic reactions that facilitate detoxification processes, making it integral to cellular health and function .

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Sequence

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 46 of 56 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 10 of 56 companies with hazard statement code(s):;

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (90%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

ATC Code

V03 - All other therapeutic products

V03A - All other therapeutic products

V03AB - Antidotes

V03AB32 - Glutathione

Mechanism of Action

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Wikipedia

Dimethylaniline

Use Classification

General Manufacturing Information

Dates

2: Saudrais E, Strazielle N, Ghersi-Egea JF. Choroid plexus glutathione peroxidases are instrumental in protecting the brain fluid environment from hydroperoxides during postnatal development. Am J Physiol Cell Physiol. 2018 Jun 27. doi: 10.1152/ajpcell.00094.2018. [Epub ahead of print] PubMed PMID: 29949405.

3: Zhang S, Zhang Y. Isoflurane reduces endotoxin-induced oxidative, inflammatory, and apoptotic responses in H9c2 cardiomyocytes. Eur Rev Med Pharmacol Sci. 2018 Jun;22(12):3976-3987. doi: 10.26355/eurrev_201806_15282. PubMed PMID: 29949173.

4: Lopes AR, Faleiro F, Rosa IC, Pimentel MS, Trubenbach K, Repolho T, Diniz M, Rosa R. Physiological resilience of a temperate soft coral to ocean warming and acidification. Cell Stress Chaperones. 2018 Jun 11. doi: 10.1007/s12192-018-0919-9. [Epub ahead of print] PubMed PMID: 29948929.

5: Aliarabi H, Fadayifar A, Alimohamady R, Dezfoulian AH. The Effect of Maternal Supplementation of Zinc, Selenium, and Cobalt as Slow-Release Ruminal Bolus in Late Pregnancy on Some Blood Metabolites and Performance of Ewes and Their Lambs. Biol Trace Elem Res. 2018 Jun 15. doi: 10.1007/s12011-018-1409-8. [Epub ahead of print] PubMed PMID: 29948915.

6: Sharma A, Kshetrimayum C, Sadhu HG, Kumar S. Arsenic-induced oxidative stress, cholinesterase activity in the brain of Swiss albino mice, and its amelioration by antioxidants Vitamin E and Coenzyme Q10. Environ Sci Pollut Res Int. 2018 Jun 8. doi: 10.1007/s11356-018-2398-z. [Epub ahead of print] PubMed PMID: 29948670.

7: Canata DAM, Hackenhaar FS, Salomon TB, Schüller ÁK, da Silva GLF, Teixeira C, Benfato MS. Role of asthma and intolerance to acetylsalicylic acid on the redox profile in nasal polyp tissue. Eur Arch Otorhinolaryngol. 2018 Jun 11. doi: 10.1007/s00405-018-5034-0. [Epub ahead of print] PubMed PMID: 29948268.

8: Zhao N, Guo FF, Xie KQ, Zeng T. Targeting Nrf-2 is a promising intervention approach for the prevention of ethanol-induced liver disease. Cell Mol Life Sci. 2018 Jun 11. doi: 10.1007/s00018-018-2852-6. [Epub ahead of print] Review. PubMed PMID: 29947925.

9: Ebada ME. Essential oils of green cumin and chamomile partially protect against acute acetaminophen hepatotoxicity in rats. An Acad Bras Cienc. 2018 Jun 25:0. doi: 10.1590/0001-3765201820170825. [Epub ahead of print] PubMed PMID: 29947676.

10: Ribon-Demars A, Pialoux V, Boreau A, Marcouiller F, Larivière R, Bairam A, Joseph V. Protective roles of estradiol against vascular oxidative stress in ovariectomized female rats exposed to normoxia or intermittent hypoxia. Acta Physiol (Oxf). 2018 Jun 27:e13159. doi: 10.1111/apha.13159. [Epub ahead of print] PubMed PMID: 29947475.

11: Wang B, Guo H, Li X, Yue L, Liu H, Zhao L, Bai H, Liu X, Wu X, Qu Y. Adiponectin Attenuates Oxygen-Glucose Deprivation-Induced Mitochondrial Oxidative Injury and Apoptosis in Hippocampal HT22 Cells via the JAK2/STAT3 Pathway. Cell Transplant. 2018 Jan 1:963689718779364. doi: 10.1177/0963689718779364. [Epub ahead of print] PubMed PMID: 29947255.

12: Men Y, Peng S, Yang P, Jiang Q, Zhang Y, Shen B, Dong P, Pang Z, Yang W. Biodegradable Zwitterionic Nanogels with Long Circulation for Antitumor Drug Delivery. ACS Appl Mater Interfaces. 2018 Jun 27. doi: 10.1021/acsami.8b03943. [Epub ahead of print] PubMed PMID: 29947223.

13: Al-Osaimi M, El-Ansary A, Al-Daihan S, Bhat RS, Ben Bacha A. Therapeutic and Protective Potency of Bee Pollen Against Neurotoxic Effects Induced by Prenatal Exposure of Rats to Methyl Mercury. J Mol Neurosci. 2018 Jun 26. doi: 10.1007/s12031-018-1107-1. [Epub ahead of print] PubMed PMID: 29946915.

14: Huang LJ, Cheng GX, Khan A, Wei AM, Yu QH, Yang SB, Luo DX, Gong ZH. CaHSP16.4, a small heat shock protein gene in pepper, is involved in heat and drought tolerance. Protoplasma. 2018 Jun 26. doi: 10.1007/s00709-018-1280-7. [Epub ahead of print] PubMed PMID: 29946904.

15: Murakami S, Ono A, Kawasaki A, Takenaga T, Ito T. Taurine attenuates the development of hepatic steatosis through the inhibition of oxidative stress in a model of nonalcoholic fatty liver disease in vivo and in vitro. Amino Acids. 2018 Jun 26. doi: 10.1007/s00726-018-2605-8. [Epub ahead of print] PubMed PMID: 29946793.

16: Raygan F, Rezavandi Z, Bahmani F, Ostadmohammadi V, Mansournia MA, Tajabadi-Ebrahimi M, Borzabadi S, Asemi Z. The effects of probiotic supplementation on metabolic status in type 2 diabetic patients with coronary heart disease. Diabetol Metab Syndr. 2018 Jun 19;10:51. doi: 10.1186/s13098-018-0353-2. eCollection 2018. PubMed PMID: 29946368; PubMed Central PMCID: PMC6008939.

17: Li HQ, Ip SP, Zheng GQ, Xian YF, Lin ZX. Isorhynchophylline alleviates learning and memory impairments induced by aluminum chloride in mice. Chin Med. 2018 Jun 14;13:29. doi: 10.1186/s13020-018-0187-8. eCollection 2018. PubMed PMID: 29946349; PubMed Central PMCID: PMC6000983.

18: Bai Y, Li J, Zhao P, Li Y, Li M, Feng S, Qin Y, Tian Y, Zhou T. A Chinese Herbal Formula Ameliorates Pulmonary Fibrosis by Inhibiting Oxidative Stress via Upregulating Nrf2. Front Pharmacol. 2018 Jun 12;9:628. doi: 10.3389/fphar.2018.00628. eCollection 2018. PubMed PMID: 29946261; PubMed Central PMCID: PMC6005894.

19: Jung YS, Weon JB, Yang WS, Ryu G, Ma CJ. Neuroprotective effects of Magnoliae Flos extract in mouse hippocampal neuronal cells. Sci Rep. 2018 Jun 26;8(1):9693. doi: 10.1038/s41598-018-28055-z. PubMed PMID: 29946137.

20: Zhao G, Hou N, Cai SA, Liu XW, Li AQ, Cheng CF, Huang Y, Li LR, Mai YP, Liu SM, Ou CW, Xiong ZY, Chen XH, Luo CF, Chen MS. Contributions of Nrf2 to puerarin prevent cardiac hypertrophy and its metabolic enzymes expression in rats. J Pharmacol Exp Ther. 2018 Jun 26. pii: jpet.118.248369. doi: 10.1124/jpet.118.248369. [Epub ahead of print] PubMed PMID: 29945930.